(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylmethyl-propionic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid is a complex organic compound with a molecular formula of C23H20N2O4. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide synthesis. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as coupling with carboxylic acids to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-pyridyl alanine: Similar in structure but with a different side chain.
Fmoc-3-methyl-4-pentenoic acid: Contains a similar Fmoc-protected amino group but with a different backbone.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid is unique due to its specific combination of the Fmoc group and the pyridinylmethyl side chain. This combination provides distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development .
Properties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)17(13-16-9-11-25-12-10-16)14-26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28) |
InChI Key |
GHMLGGDNHSFPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=NC=C4)C(=O)O |
Origin of Product |
United States |
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